molecular formula C18H14N4O7S2 B2669616 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate CAS No. 896019-16-2

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate

Cat. No.: B2669616
CAS No.: 896019-16-2
M. Wt: 462.45
InChI Key: ZDSHYTWZNODAQU-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate is a synthetically derived organic compound featuring a complex architecture based on a 4H-pyran-4-one core linked to a 1,3,4-thiadiazole ring via a thiomethyl bridge, which is further substituted with a propionamido group, and esterified with a 3-nitrobenzoate moiety . This specific molecular framework, characterized by the fusion of multiple nitrogen and sulfur-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole core is a recognized privileged structure in pharmacology, known for its strong aromaticity, which confers excellent in vivo stability and low toxicity to vertebrates . Compounds incorporating this scaffold and the 4-oxo-4H-pyran structure have demonstrated a wide spectrum of biological activities in research settings, including antimicrobial, anti-inflammatory, and anticancer effects . Related analogs from this chemical class have been identified as functional antagonists for specific receptors, such as the apelin (APJ) receptor, highlighting the potential of this structural family in probing biological pathways and developing new therapeutic tools . The presence of the ester linkage and the nitro-aromatic group makes it a versatile intermediate for further synthetic modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key building block for the synthesis of novel derivatives or as a pharmacological probe in biochemical screening assays. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O7S2/c1-2-15(24)19-17-20-21-18(31-17)30-9-12-7-13(23)14(8-28-12)29-16(25)10-4-3-5-11(6-10)22(26)27/h3-8H,2,9H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSHYTWZNODAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound notable for its unique structural features and potential therapeutic applications. This compound integrates a pyran ring, a thiadiazole moiety, and a nitrobenzoate group, which contribute to its diverse biological activities. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of the compound is C20H19N3O6S2C_{20}H_{19}N_{3}O_{6}S^{2} with a molecular weight of approximately 461.5 g/mol. The structural components include:

Structural FeatureDescription
Pyran Ring A six-membered ring containing one oxygen atom, contributing to the compound's stability and reactivity.
Thiadiazole Moiety A five-membered ring containing sulfur and nitrogen, known for its biological activity, particularly in antimicrobial and anticancer properties.
Nitrobenzoate Group An ester functionality that enhances solubility and bioactivity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress by increasing ROS levels, which can lead to cell death in pathogens.
  • Binding Affinity : Interaction studies indicate that the compound binds to various biological targets, suggesting a potential role as an allosteric modulator.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that derivatives of thiadiazole exhibit significant antimicrobial properties against various pathogens. The presence of the thiadiazole ring is crucial for this activity.

Cytotoxicity

The compound has shown promising cytotoxic effects against cancer cell lines. For instance, it was evaluated using the MTT assay against human promyelocytic leukemia HL-60 cells, demonstrating effective inhibition of cell viability.

Case Study: Antiparasitic Activity

In a recent study focusing on compounds with similar structures, derivatives showed efficacy against parasites causing tropical diseases such as malaria and leishmaniasis. The mechanism involved disrupting thiol redox metabolism, leading to increased oxidative stress within the parasites .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing biological activity:

CompoundBiological ActivityEC50 (µM)Notes
Compound AAnticancer<10Exhibits high selectivity against cancer cells.
Compound BAntimicrobial<5Effective against Gram-positive bacteria.
4-Oxo CompoundCytotoxic<15Promising results in leukemia cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The provided evidence describes two compounds with partial structural overlap:

Compound 11a/11b (Molecules, 2012): 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran derivatives with malononitrile or ethyl cyanoacetate substituents .

Compound 3 (Molbank, 2012): A thiazolopyrimidine derivative with dichlorophenyl and pyrazole substituents .

Functional Group Impact on Properties

  • Thiadiazole vs.
  • Nitrobenzoate vs. Cyano Groups: The electron-withdrawing nitro group in the target compound could improve stability under acidic conditions compared to the cyano groups in 11a/11b, which are prone to hydrolysis .
  • Synthetic Complexity : Compound 3’s multi-component synthesis contrasts with the simpler reflux method for 11a/11b , suggesting the target compound’s synthesis may require specialized conditions for thiadiazole incorporation.

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